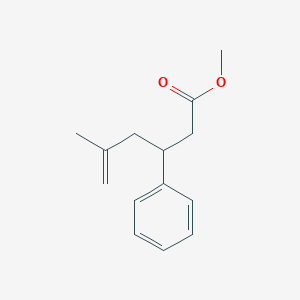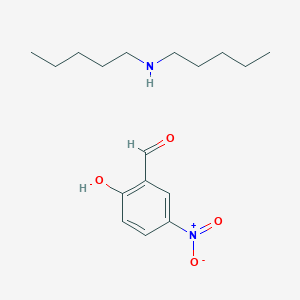
2-hydroxy-5-nitrobenzaldehyde;N-pentylpentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-5-nitrobenzaldehyde and N-pentylpentan-1-amine are two distinct chemical compounds. It is used in the preparation of Schiff base ligands and has applications in various chemical reactions . N-pentylpentan-1-amine, on the other hand, is an amine compound with the molecular formula C10H23N. It is used in organic synthesis and as an intermediate in the production of various chemicals.
Méthodes De Préparation
2-Hydroxy-5-nitrobenzaldehyde
2-Hydroxy-5-nitrobenzaldehyde can be synthesized through the nitration of salicylaldehyde. . The reaction is typically carried out at low temperatures to control the rate of nitration and to prevent over-nitration.
N-pentylpentan-1-amine
N-pentylpentan-1-amine can be synthesized through the reductive amination of pentanal with pentylamine. The reaction involves the condensation of pentanal with pentylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst . The reaction is typically carried out under mild conditions to achieve high yields of the desired amine.
Analyse Des Réactions Chimiques
2-Hydroxy-5-nitrobenzaldehyde
2-Hydroxy-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Substitution: The hydroxyl group can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
N-pentylpentan-1-amine
N-pentylpentan-1-amine can undergo several types of reactions, including:
Applications De Recherche Scientifique
2-Hydroxy-5-nitrobenzaldehyde
2-Hydroxy-5-nitrobenzaldehyde is used in various scientific research applications, including:
Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
N-pentylpentan-1-amine
N-pentylpentan-1-amine is used in various scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Materials Science: It is used in the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
2-Hydroxy-5-nitrobenzaldehyde
The mechanism of action of 2-hydroxy-5-nitrobenzaldehyde involves its ability to form Schiff base ligands with various metal ions. These ligands can coordinate with metal ions to form stable complexes, which can exhibit catalytic activity in various chemical reactions . The compound can also interact with biological systems, affecting enzyme activity and metabolic pathways .
N-pentylpentan-1-amine
The mechanism of action of N-pentylpentan-1-amine involves its ability to act as a nucleophile in various chemical reactions. The amine group can donate a pair of electrons to electrophiles, forming covalent bonds and leading to the formation of new compounds . The compound can also interact with biological systems, affecting enzyme activity and metabolic pathways .
Comparaison Avec Des Composés Similaires
2-Hydroxy-5-nitrobenzaldehyde
Similar compounds to 2-hydroxy-5-nitrobenzaldehyde include:
2-Hydroxy-3-nitrobenzaldehyde: This compound has a nitro group at the 3-position instead of the 5-position.
5-Hydroxy-2-nitrobenzaldehyde: This compound has a hydroxyl group at the 5-position and a nitro group at the 2-position.
N-pentylpentan-1-amine
Similar compounds to N-pentylpentan-1-amine include:
N-butylbutan-1-amine: This compound has a butyl group instead of a pentyl group.
N-hexylhexan-1-amine: This compound has a hexyl group instead of a pentyl group.
Propriétés
Formule moléculaire |
C17H28N2O4 |
|---|---|
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
2-hydroxy-5-nitrobenzaldehyde;N-pentylpentan-1-amine |
InChI |
InChI=1S/C10H23N.C7H5NO4/c1-3-5-7-9-11-10-8-6-4-2;9-4-5-3-6(8(11)12)1-2-7(5)10/h11H,3-10H2,1-2H3;1-4,10H |
Clé InChI |
SFAGJZVGQPDYJO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCNCCCCC.C1=CC(=C(C=C1[N+](=O)[O-])C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(2,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13092241.png)



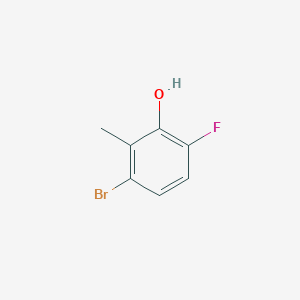
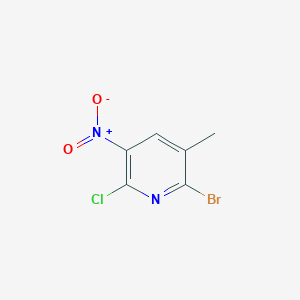

![5,7-Dipropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13092283.png)

![(R)-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline](/img/structure/B13092294.png)
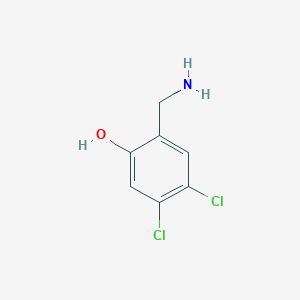
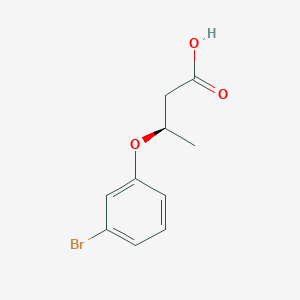
![[5,5'-Bipyrimidine]-2,2'-diamine](/img/structure/B13092311.png)
